Glycerides, C14-26

Beschreibung

Eigenschaften

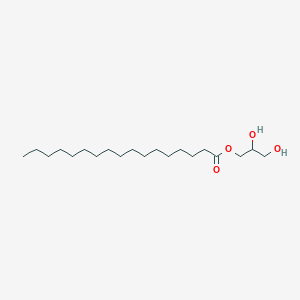

IUPAC Name |

2,3-dihydroxypropyl heptadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,21-22H,2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUQHVRAGMNPLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276028 | |

| Record name | 1-heptadecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68002-72-2, 5638-14-2 | |

| Record name | Glycerides, C14-26 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C14-26 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-heptadecanoyl-rac-glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C14-26 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7K7PLW5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of C14-26 Glycerides

For Researchers, Scientists, and Drug Development Professionals

Abstract

C14-26 glycerides, a blend of triglycerides with fatty acid chains ranging from 14 to 26 carbons, are not typically found as a pre-existing mixture in nature. Instead, they are primarily manufactured through the modification of natural fats and oils. This technical guide provides a comprehensive overview of the natural sources of the precursor fatty acids, detailed methodologies for their extraction, and the subsequent chemical and enzymatic processes used to produce C14-26 glycerides. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the sourcing, production, and characterization of these compounds for various applications.

Natural Sources of C14-26 Fatty Acid Precursors

The building blocks of C14-26 glycerides are fatty acids with chain lengths from myristic acid (C14) to cerotic acid (C26). These fatty acids are abundantly available in a variety of vegetable oils. The selection of the raw material is a critical step that influences the final composition of the glyceride mixture. Key natural sources rich in fatty acids within or near the C14-26 range include coconut oil, palm kernel oil, and nutmeg oil.

Table 1: Fatty Acid Composition of Selected Natural Oils

| Fatty Acid | Coconut Oil (%) | Palm Kernel Oil (%) | Nutmeg Oil (%) |

| Caprylic Acid (C8:0) | 2.55 - 12.98 | 2.66 | - |

| Capric Acid (C10:0) | 3.8 - 7.51 | 49.18 | - |

| Lauric Acid (C12:0) | 38.05 - 53.12 | 15.17 - 45.61 | trace |

| Myristic Acid (C14:0) | 16.7 - 23.26 | 16.25 | 55.10 - 79.20 |

| Palmitic Acid (C16:0) | 6.75 - 11.78 | 8.06 - 8.47 | 7.89 |

| Stearic Acid (C18:0) | 2.0 | - | - |

| Oleic Acid (C18:1) | 3.39 - 10.69 | 0.92 - 15.0 | 13.00 |

| Linoleic Acid (C18:2) | 2.0 | - | - |

Note: The composition can vary based on the specific variety, growing conditions, and extraction method.[1][2][3][4][5][6][7]

Extraction of Precursor Oils from Natural Sources

The efficient extraction of high-quality oils from the raw plant materials is paramount. The choice of extraction method depends on factors such as the desired purity of the oil, yield, and economic feasibility.

Experimental Protocol: Soxhlet Extraction of Nutmeg Oil

Soxhlet extraction is a common laboratory and small-scale industrial method for extracting oils using an organic solvent.

Materials and Equipment:

-

Ground nutmeg seeds

-

n-hexane (or another suitable solvent)

-

Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Rotary evaporator

-

Filter paper

Procedure:

-

A known quantity of finely ground nutmeg is placed in a cellulose thimble.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The Soxhlet extractor is fitted onto a round-bottom flask containing n-hexane and below a condenser.

-

The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

-

The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material.

-

The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.

-

When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

-

This cycle is repeated for a sufficient duration (e.g., 6-8 hours) to ensure complete extraction.

-

After extraction, the solvent is removed from the oil using a rotary evaporator to yield the crude nutmeg oil.

Experimental Protocol: Supercritical CO2 Extraction of Palm Kernel Oil

Supercritical fluid extraction (SFE) with carbon dioxide is a "green" technology that offers high selectivity and yields a solvent-free product.

Materials and Equipment:

-

Ground palm kernels

-

Supercritical fluid extractor system (including a CO2 tank, pump, extraction vessel, and separator)

-

Grinder

Procedure:

-

Palm kernels are ground to a specific particle size to increase the surface area for extraction.

-

The ground material is loaded into the extraction vessel of the SFE system.

-

Liquid CO2 is pumped to a high pressure, typically above 74 bar, and heated to a temperature above 31°C, bringing it to a supercritical state.

-

The supercritical CO2 is then passed through the extraction vessel containing the palm kernel.

-

The supercritical fluid, with its enhanced solvating power, dissolves the oil from the plant material.

-

The oil-laden supercritical CO2 then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to lose its solvating power and the oil to precipitate.

-

The CO2 can be recycled and reused in the process.

-

The extracted palm kernel oil is collected from the separator.

Production of C14-26 Glycerides

Once the precursor oils are extracted, they undergo further processing to achieve the desired C14-26 glyceride composition and properties. The two primary industrial methods are hydrogenation and enzymatic interesterification.

Hydrogenation

Hydrogenation is a chemical process that converts unsaturated fatty acids in the oils to saturated fatty acids by adding hydrogen across the double bonds. This process increases the melting point and stability of the oil.

dot

References

- 1. Coconut oil - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Characteristics of fatty acid composition and minor constituents of red palm olein and palm kernel oil combination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Spices in the Apiaceae Family Represent the Healthiest Fatty Acid Profile: A Systematic Comparison of 34 Widely Used Spices and Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hard Fat (Glycerides, C14-26) in Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hard fat, known in pharmacopeias as adeps solidus, represents a class of excipients composed of mixtures of mono-, di-, and triglycerides of saturated fatty acids. While the specific CAS number 68002-72-2 is formally assigned to 2,3-dihydroxypropyl heptadecanoate (a C17 monoglyceride), in the context of pharmaceutical excipients, it often broadly refers to glyceride mixtures with fatty acid chains predominantly ranging from C12 to C18, and can include chains up to C26. These materials are derived from the hydrogenation and subsequent re-esterification of vegetable oils, such as coconut or palm kernel oil.[1]

Hard fats are waxy, white, and practically odorless solids at room temperature. Their key characteristic is a sharp melting range close to human body temperature, making them exceptionally suitable for certain drug delivery systems.[2] They are widely utilized as suppository and pessary bases, and are increasingly finding applications in oral controlled-release formulations, particularly in hot-melt extrusion and as lipid matrices for solid lipid nanoparticles (SLNs).[3][4] Their biocompatibility and biodegradable nature are significant advantages in pharmaceutical formulations.[5]

This technical guide provides a comprehensive overview of the core technical aspects of hard fat, including its physicochemical properties, synthesis, analytical characterization, and key applications in drug delivery, with a focus on providing actionable data and protocols for the research and development scientist.

Physicochemical Properties

The functional performance of hard fat as a pharmaceutical excipient is dictated by its physicochemical properties. These properties are a consequence of the specific blend of fatty acid glycerides. Commercially available hard fats are offered in various grades, each with a distinct profile tailored for specific applications.

Key Parameters

-

Melting Range: This is the most critical parameter. Hard fats for suppository use are designed to melt between 30°C and 45°C.[2] Grades with melting points above body temperature are used to compensate for the melting point depression that can be caused by the incorporation of certain active pharmaceutical ingredients (APIs).[6]

-

Hydroxyl Value: The hydroxyl value indicates the content of mono- and diglycerides, which possess free hydroxyl groups. A higher hydroxyl value can improve the emulsifying properties of the base but may also indicate a higher potential for interaction with sensitive APIs.[1][6]

-

Solid Fat Index (SFI): The SFI describes the ratio of solid to liquid glycerides at various temperatures. A steep SFI curve indicates a sharp melting behavior, which is desirable for rapid drug release upon administration.[6]

-

Viscosity: The viscosity of the molten base is important for processing, particularly during pouring into molds or extrusion. It is influenced by the temperature and the composition of the glyceride mixture.[7]

Tabulated Physicochemical Data for Representative Hard Fat Grades

The following table summarizes key properties of various grades of Witepsol®, a common brand of hard fat, to illustrate the range of available characteristics.

| Grade | Melting Point (°C) | Hydroxyl Value (mg KOH/g) | Key Characteristics & Applications |

| Witepsol® H Series (Low Hydroxyl Value) | Primarily triglycerides; small gap between melting and solidification; suitable for APIs sensitive to hydroxyl groups.[6][7] | ||

| H15 | 33.5 - 35.5 | < 15 | General purpose suppository base. |

| H37 | 36 - 38 | < 3 | For APIs that are acidic or prone to reaction with hydroxyl groups.[6] |

| Witepsol® W Series (High Hydroxyl Value) | Higher content of mono- and diglycerides; good emulsifying properties; promotes absorption.[6][7] | ||

| W25 | 33.5 - 35.5 | 20 - 30 | General purpose with good emulsification. |

| W35 | 33.5 - 35.5 | 40 - 50 | Enhanced emulsification and absorption promotion. |

| W45 | 33.5 - 35.5 | 40 - 50 | Higher monoglyceride content for faster solidification and increased absorption.[6] |

| Witepsol® E Series (Melting Point > Body Temp.) | Used to counteract melting point depression from soluble APIs.[6][7] | ||

| E75 | ~38 | < 15 | Contains Cera alba; for correction of melting point.[6] |

| E76 | 37 - 39 | 20 - 30 | Higher melting point with emulsifying properties. |

| Witepsol® S Series (Special Grades) | Contain additives like non-ionic emulsifiers for enhanced dispersibility.[6] | ||

| S55 | 33.5 - 35.5 | 50 - 65 | For improved wetting of mucous membranes and enhanced absorption. |

Synthesis and Manufacturing

The production of hard fat is a multi-step process designed to yield a product with controlled and reproducible physicochemical properties.

Manufacturing Workflow

The general manufacturing process for hard fat is illustrated in the following diagram.

Experimental Protocol: Synthesis Overview

-

Hydrolysis: Natural vegetable oils are hydrolyzed using high-pressure water to split the triglycerides into free fatty acids and glycerol.[1][8]

-

Fractional Distillation: The resulting mixture of fatty acids is separated by fractional distillation to isolate the desired chain lengths (typically C12-C18).[1][8]

-

Hydrogenation: The separated fatty acid fractions are catalytically hydrogenated to saturate any double bonds, which increases the melting point and stability of the final product.[1]

-

Re-esterification: The hydrogenated fatty acids are then re-esterified with glycerol under controlled conditions. The stoichiometry of the fatty acids and glycerol, along with reaction time and temperature, determines the final ratio of mono-, di-, and triglycerides, and thus the hydroxyl value and melting range of the hard fat grade.[8]

-

Purification: The crude product undergoes several purification steps, including alkali washing to remove free fatty acids, drying, and filtration to yield the final excipient.[8]

Analytical Characterization

A thorough analytical characterization of hard fat is essential to ensure batch-to-batch consistency and predictable performance in a formulation.

Tabulated Analytical Methods

| Analytical Test | Method | Purpose |

| Identification | Thin-Layer Chromatography (TLC) | To separate and identify mono-, di-, and triglycerides and free glycerol.[6] |

| Fatty Acid Composition | Gas Chromatography (GC) | To determine the distribution of fatty acid chain lengths after saponification and methylation.[9] |

| Melting Range | Capillary Method (USP <741>), Differential Scanning Calorimetry (DSC) | To determine the temperature range over which the fat melts. DSC also provides information on solid-state transitions.[2] |

| Hydroxyl Value | Titration (USP <401>) | To quantify the content of mono- and diglycerides. |

| Acid Value | Titration (USP <401>) | To quantify the amount of free fatty acids. |

| Iodine Value | Titration (USP <401>) | To measure the degree of unsaturation (should be very low for hard fats). |

| Saponification Value | Titration (USP <401>) | Related to the average molecular weight of the fatty acids. |

| Solid Fat Index (SFI) | Dilatometry, DSC, or pNMR | To measure the percentage of solid fat at different temperatures. |

Experimental Protocol: Determination of Fatty Acid Composition by GC

-

Saponification: Weigh accurately about 100 mg of the hard fat sample into a flask. Add 5 mL of 0.5 N methanolic sodium hydroxide. Reflux for 10 minutes until the fat globules go into solution.

-

Methylation: Add 5 mL of boron trifluoride-methanol solution and continue to reflux for another 2 minutes. This step converts the fatty acid sodium salts to fatty acid methyl esters (FAMEs).

-

Extraction: Add 10 mL of n-heptane and reflux for 1 minute. Add saturated sodium chloride solution and shake. Allow the layers to separate. The upper n-heptane layer contains the FAMEs.

-

GC Analysis:

-

Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a DB-23 or equivalent).

-

Injector and Detector Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Inject 1 µL of the n-heptane layer.

-

-

Identification and Quantification: Identify the FAMEs by comparing their retention times with those of a standard mixture of FAMEs. The percentage of each fatty acid is calculated from the peak area relative to the total peak area.

Applications in Drug Delivery

The unique properties of hard fat make it a versatile excipient in several drug delivery platforms.

Suppositories and Pessaries

This is the most traditional and widespread application. The choice of hard fat grade is critical and depends on the properties of the API.

Logical Relationship for Drug Release from a Fatty Suppository Base:

Formulation Principle: The release of a drug from a hard fat base is governed by its partitioning behavior between the molten lipid and the surrounding aqueous fluids.[10]

-

Hydrophilic (Water-Soluble) Drugs: These drugs have a low affinity for the lipophilic base and will readily partition into the aqueous rectal fluids, leading to good release.[5][10]

-

Lipophilic (Fat-Soluble) Drugs: These drugs have a high affinity for the base and will tend to remain in the molten lipid pool, resulting in slow or incomplete release.[5][10] For such drugs, a base with a higher hydroxyl value or the inclusion of a surfactant can improve dispersibility and drug release.

Experimental Protocol: Preparation of Suppositories by Fusion Molding

-

Base Selection: Choose a hard fat grade based on the API's properties. If the API is known to depress the melting point, select a grade with a higher melting point or a blend.

-

Mold Calibration: Determine the average weight of a "blank" suppository made with the selected base to calculate the amount of base that will be displaced by the API.

-

Melting the Base: Melt the calculated amount of hard fat in a beaker placed in a water bath, not exceeding the melting point by more than a few degrees to avoid polymorphism.[11]

-

Incorporation of API: Finely powder the API and incorporate it into the molten base with continuous, gentle stirring to achieve a homogenous suspension.

-

Pouring: Pour the molten mixture into the suppository molds. Overfill the molds slightly to account for contraction upon cooling.[12]

-

Cooling and Solidification: Allow the suppositories to cool at room temperature or in a refrigerator to solidify.[13]

-

Removal and Packaging: Once hardened, scrape off the excess mass from the top of the mold and carefully remove the suppositories.[12]

Oral Controlled-Release Formulations and Hot-Melt Extrusion (HME)

Hard fats are effective lipid matrix formers for oral solid dosage forms, providing sustained drug release.[14] In HME, the hard fat acts as a thermoplastic binder and matrix.

Experimental Workflow for Hot-Melt Extrusion with Hard Fat:

HME Protocol Considerations:

-

Excipient Selection: Select a hard fat with appropriate thermal properties. It should melt at a processing temperature that does not degrade the API.

-

Processing Temperature: The extrusion temperature is typically set a few degrees above the melting point of the hard fat to ensure a homogenous melt.[4]

-

Screw Speed: The screw speed influences the residence time and the amount of shear applied to the mixture, which can affect the homogeneity of the extrudate.

-

Downstream Processing: The extruded strand can be cut into pellets (for encapsulation) or spheronized. It can also be calendered into films or directly shaped.

Safety and Regulatory Information

Hard fats are generally regarded as non-toxic and non-irritant materials and have a long history of safe use in pharmaceutical products.[1] They are listed in major pharmacopeias, including the Ph. Eur. (Adeps solidus) and the USP-NF (Hard Fat).[6] As they are derived from edible vegetable sources, they are considered biocompatible and are metabolized through normal lipid pathways. However, some grades with very high hydroxyl values have been reported to cause mucosal irritation in animal studies.[1]

Conclusion

Hard fat (Glycerides, C14-26) is a highly versatile and functional class of pharmaceutical excipients. A thorough understanding of its key physicochemical properties, such as melting range and hydroxyl value, is paramount for selecting the appropriate grade for a specific application. While its primary use remains in suppository formulations, its utility as a matrix former in oral controlled-release systems, particularly through hot-melt extrusion, is a growing area of interest. The detailed information and protocols provided in this guide are intended to equip researchers and formulation scientists with the foundational knowledge required to effectively leverage the unique properties of hard fat in the development of robust and effective drug delivery systems.

References

- 1. Hard Fat - CD Formulation [formulationbio.com]

- 2. uspnf.com [uspnf.com]

- 3. mdpi.com [mdpi.com]

- 4. A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE PCCA BLOG | Choosing the Right Suppository Base [pccarx.com]

- 6. marcordev.com [marcordev.com]

- 7. pharmacompass.com [pharmacompass.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. casss.org [casss.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Preparation of Suppositories | Pharmlabs [pharmlabs.unc.edu]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. Suppository Preparation Methods: Molding, Compression & More [pharmacareerinsider.com]

- 14. researchgate.net [researchgate.net]

Fatty Acid Composition of C14-C26 Glycerides

An In-depth Technical Guide on the Fatty Acid Composition of C14-26 Glycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fatty acid composition of C14-C26 glycerides, detailing their analysis through established experimental protocols and their roles in cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals working with these long-chain and very-long-chain fatty acids.

Glycerides, esters of glycerol and fatty acids, are the primary components of fats and oils. The fatty acid constituents of these glycerides vary significantly in their carbon chain length and degree of saturation, influencing their physical and biochemical properties. This section summarizes the quantitative fatty acid composition of C14-C26 glycerides from various plant and animal sources.

Plant Oils

Vegetable oils are a rich source of a diverse range of fatty acids. The following table details the percentage composition of C14 to C26 fatty acids in a selection of common plant oils.

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids) [1][2][3][4][5]

| Fatty Acid | Myristic (C14:0) | Palmitic (C16:0) | Stearic (C18:0) | Arachidic (C20:0) | Behenic (C22:0) | Lignoceric (C24:0) |

| Canola Oil | 0.1 | 4.6 | 2.0 | 0.6 | 0.3 | 0.2 |

| Coconut Oil | 17.0 - 19.9 | 8.0 - 9.5 | 2.0 - 3.0 | 0.1 | 0.1 | Trace |

| Corn Oil | 0.1 - 0.3 | 10.0 - 12.0 | 2.0 - 3.0 | 0.3 - 0.5 | 0.2 | 0.2 |

| Cottonseed Oil | 0.4 - 1.0 | 22.0 - 26.0 | 2.0 - 3.0 | 0.2 - 0.4 | 0.2 | 0.1 |

| Olive Oil | Trace - 0.05 | 7.5 - 20.0 | 0.5 - 5.0 | 0.0 - 0.6 | 0.0 - 0.2 | 0.0 - 0.2 |

| Palm Oil | 1.0 - 2.0 | 40.0 - 48.0 | 4.0 - 5.0 | 0.1 - 0.5 | Trace | Trace |

| Palm Kernel Oil | 16.0 - 18.0 | 6.0 - 9.0 | 1.0 - 3.0 | 0.1 | Trace | Trace |

| Peanut Oil | 0.1 | 8.0 - 14.0 | 1.0 - 4.0 | 1.0 - 2.0 | 2.0 - 3.0 | 1.0 - 2.0 |

| Safflower Oil | 0.1 | 6.0 - 8.0 | 2.0 - 3.0 | 0.2 | 0.2 | 0.1 |

| Soybean Oil | 0.1 - 0.2 | 9.0 - 13.0 | 3.0 - 5.0 | 0.2 - 0.4 | 0.1 - 0.3 | 0.1 |

| Sunflower Oil | 0.1 - 0.2 | 5.0 - 7.0 | 3.0 - 6.0 | 0.2 - 0.4 | 0.5 - 1.0 | 0.2 |

Note: Values are presented as ranges compiled from multiple sources and can vary based on plant variety, growing conditions, and processing methods.

Animal Fats

Animal fats are characterized by a generally higher proportion of saturated fatty acids compared to most vegetable oils. The C14-C26 fatty acid composition of common animal fats is presented below.

Table 2: Fatty Acid Composition of Selected Animal Fats (% of Total Fatty Acids) [6][7][8][9]

| Fatty Acid | Myristic (C14:0) | Palmitic (C16:0) | Stearic (C18:0) | Arachidic (C20:0) | Behenic (C22:0) | Lignoceric (C24:0) |

| Lard (Pork Fat) | 1.0 - 2.0 | 20.0 - 28.0 | 10.0 - 18.0 | 0.1 - 0.3 | Trace | Trace |

| Beef Tallow | 2.0 - 4.0 | 24.0 - 32.0 | 14.0 - 29.0 | 0.1 - 0.4 | Trace | Trace |

| Chicken Fat | 0.5 - 1.5 | 23.0 - 28.0 | 5.0 - 8.0 | 0.1 - 0.2 | Trace | Trace |

| Mutton Tallow | 3.0 - 6.0 | 24.0 - 30.0 | 20.0 - 30.0 | 0.2 - 0.5 | Trace | Trace |

| Butterfat | 8.0 - 13.0 | 22.0 - 33.0 | 9.0 - 14.0 | 0.2 - 0.5 | Trace | Trace |

Note: The composition of animal fats can be influenced by the animal's diet and breed.

Experimental Protocols for Fatty Acid Analysis

Accurate determination of the fatty acid composition of glycerides is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids. The standard procedure involves the conversion of fatty acids in glycerides to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

2.1.1. Sample Preparation and Derivatization

-

Lipid Extraction: Lipids are first extracted from the sample matrix using a solvent system, typically a mixture of chloroform and methanol (Folch method).[10][11]

-

Saponification (Hydrolysis): The ester bonds in the glycerides are cleaved by saponification with a strong base, such as methanolic potassium hydroxide, to release the fatty acids as their salts.[10]

-

Esterification/Transesterification: The fatty acid salts are then converted to FAMEs. This can be achieved through:

-

Acid-Catalyzed Esterification: Using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[12] The sample is heated with the reagent to drive the reaction to completion.

-

Base-Catalyzed Transesterification: Using a reagent like sodium methoxide in methanol. This method is often faster than acid-catalyzed methods.[12]

-

-

Extraction of FAMEs: The resulting FAMEs are extracted into a non-polar solvent such as hexane or heptane.[12]

-

Purification: The extract may be washed with water or a salt solution to remove any remaining catalyst or by-products. The organic layer is then dried over an anhydrous salt like sodium sulfate.[10]

2.1.2. GC-MS Instrumental Parameters

-

Gas Chromatograph (GC):

-

Column: A polar capillary column, such as one coated with a polyethylene glycol (e.g., DB-WAX) or a biscyanopropyl polysiloxane stationary phase, is typically used for the separation of FAMEs.[13]

-

Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid volatilization of the FAMEs (e.g., 250 °C).[11]

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and ramps up to a final temperature to elute the longer-chain FAMEs.[11]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[11]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra of FAMEs.[12]

-

Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detection: The detector is operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[11]

-

2.1.3. Data Analysis

-

Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard. The results are typically expressed as a percentage of the total fatty acids.

High-Performance Liquid Chromatography (HPLC) for Intact Triglyceride Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating intact triglycerides based on their partition number, which is related to the chain length and degree of unsaturation of the constituent fatty acids.[14][15]

2.2.1. Sample Preparation

-

Lipid Extraction: As with GC-MS, the lipid fraction is first extracted from the sample.

-

Dilution: The extracted lipid is dissolved in a suitable solvent, often the initial mobile phase or a solvent with similar polarity, to an appropriate concentration for injection.[16]

2.2.2. HPLC Instrumental Parameters

-

Column: A C18 stationary phase is the most common choice for reversed-phase separation of triglycerides.[14][16]

-

Mobile Phase: A non-aqueous mobile phase is typically used due to the low water solubility of triglycerides. A gradient elution with two or more organic solvents, such as acetonitrile and acetone or isopropanol, is employed to achieve optimal separation.[14][16][17]

-

Detector:

-

Evaporative Light Scattering Detector (ELSD): This is a common detector for triglycerides as they lack a strong UV chromophore.

-

Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes.

-

Mass Spectrometer (MS): Provides structural information for identification.

-

Refractive Index (RI) Detector: Can also be used but is sensitive to temperature and mobile phase composition changes.[15]

-

-

Temperature: Column temperature is often controlled to improve separation efficiency and reproducibility.[14]

2.2.3. Data Analysis

-

Identification: Triglyceride peaks are tentatively identified based on their retention times relative to standards and by comparing elution patterns with known oil profiles.[18] For definitive identification, HPLC-MS is required.

-

Quantification: The relative amount of each triglyceride is determined from its peak area.

Signaling Pathways Involving C14-C26 Fatty Acids

Long-chain and very-long-chain fatty acids are not only essential for energy storage and membrane structure but also act as signaling molecules that regulate a variety of cellular processes.

Free Fatty Acid Receptors (FFARs)

Long-chain fatty acids can act as ligands for G protein-coupled receptors (GPCRs), namely FFAR1 (GPR40) and FFAR4 (GPR120), which are involved in metabolic and inflammatory signaling.

-

FFAR1 (GPR40): Primarily expressed in pancreatic β-cells, FFAR1 is activated by medium- to long-chain fatty acids.[19][20][21][22] Its activation leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion.[20][22] The signaling cascade involves the Gq/11 protein, phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[19][20]

-

FFAR4 (GPR120): This receptor is activated by long-chain unsaturated fatty acids and is expressed in various tissues, including adipose tissue and macrophages.[23][24] FFAR4 signaling is implicated in anti-inflammatory responses and the regulation of glucose metabolism.[23][25][26][27] Upon activation, FFAR4 can signal through Gq/11, leading to an increase in intracellular calcium, or through a β-arrestin-2-dependent pathway that mediates its anti-inflammatory effects.[23][25]

Ceramide Signaling

Very-long-chain fatty acids (VLCFAs), including those with 22, 24, and 26 carbons, are key components of sphingolipids, such as ceramides.[28][29][30] Ceramides are bioactive lipids that play a central role in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[31][32][33][34][35]

Ceramide can be generated through three main pathways:

-

De novo synthesis: Starting from serine and palmitoyl-CoA in the endoplasmic reticulum.[31][35]

-

Sphingomyelin hydrolysis: Catalyzed by sphingomyelinases.[32][34]

-

The salvage pathway: Involving the recycling of sphingosine.[31][32][35]

The specific fatty acyl chain length of ceramide, determined by ceramide synthases, can influence its biological activity.[32] Ceramide can exert its signaling effects by modulating the biophysical properties of membranes, forming ceramide-rich platforms, and by directly interacting with and regulating the activity of various proteins, including protein kinases and phosphatases.[32][33]

This guide provides a foundational understanding of the fatty acid composition of C14-C26 glycerides and their analysis, along with insights into their roles in cellular signaling. This information is critical for advancing research and development in nutrition, disease pathology, and pharmacology.

References

- 1. scispace.com [scispace.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Fatty Acids Composition of Vegetable Oils and Its Contribution to Dietary Energy Intake and Dependence of Cardiovascular Mortality on Dietary Intake of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acids contained in vegetable oil|Japan Oilseed Processors Association [oil.or.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. gcms.cz [gcms.cz]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

- 16. youngin.com [youngin.com]

- 17. aocs.org [aocs.org]

- 18. scilit.com [scilit.com]

- 19. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]

- 21. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]

- 22. physoc.org [physoc.org]

- 23. mdpi.com [mdpi.com]

- 24. Free fatty acid receptor 4 - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Very long chain fatty acids in higher animals--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 34. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Ceramide Metabolism and Its Impact on Health - Creative Proteomics [creative-proteomics.com]

Navigating the Solubility Landscape of C14-26 Glycerides in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of lipid-based excipients like Glycerides, C14-26 is paramount for successful formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of these long-chain glycerides in organic solvents, outlines experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts in Glyceride Solubility

Glycerides, C14-26 are a mixture of mono-, di-, and triglycerides with fatty acid chains ranging from 14 to 26 carbons. Their solubility is primarily dictated by the principle of "like dissolves like." As predominantly non-polar molecules, they exhibit favorable solubility in non-polar and weakly polar organic solvents. Conversely, their solubility is limited in highly polar solvents.

The solubility of lipids, including these glycerides, is influenced by several factors:

-

Chain Length: Longer fatty acid chains generally lead to decreased polarity and thus lower solubility in polar solvents.

-

Degree of Unsaturation: The presence of double bonds in the fatty acid chains can slightly increase polarity and influence solubility.

-

Temperature: Solubility of solids in liquids typically increases with temperature.

-

Solvent Polarity: The polarity of the solvent is a critical determinant of its ability to dissolve non-polar glycerides.

While precise quantitative solubility data for "Glycerides, C14-26" is not extensively published, general solubility patterns for similar long-chain triglycerides can provide valuable guidance.

Qualitative Solubility Profile

Based on the general behavior of triglycerides, the expected solubility of Glycerides, C14-26 in common organic solvents is summarized in the table below. It is crucial to note that this is a qualitative guide, and experimental verification is essential for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility of Glycerides, C14-26 | Rationale |

| Non-Polar Solvents | Hexane, Toluene, Chloroform | High | Similar non-polar nature allows for effective solvation of the long hydrocarbon chains of the glycerides. |

| Weakly Polar Solvents | Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents possess a balance of polar and non-polar characteristics, enabling interaction with the ester linkages and hydrocarbon chains of the glycerides. |

| Polar Aprotic Solvents | Acetone, Acetonitrile | Low to Moderate | The polarity of these solvents is generally too high for effective dissolution of the non-polar glycerides. |

| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen bonding networks in these solvents make it energetically unfavorable to accommodate the large, non-polar glyceride molecules.[1] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for your specific application, experimental determination of solubility is necessary. The following are widely accepted methodologies.

Saturated Shake-Flask Method

This is a conventional and reliable method for determining equilibrium solubility.[2][3]

Methodology:

-

Preparation: Add an excess amount of Glycerides, C14-26 to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid. Filtration should be performed using a filter that does not interact with the solute or solvent.

-

Quantification: Analyze the concentration of the dissolved glyceride in the clear supernatant or filtrate using a suitable analytical technique. Gravimetric analysis (after solvent evaporation) or chromatographic methods like High-Performance Liquid Chromatography (HPLC) are commonly employed.

-

Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or as a percentage by weight (% w/w).

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.[4]

Methodology:

-

Saturation: Prepare a saturated solution as described in the shake-flask method.

-

Sampling: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the glyceride).

-

Weighing: Weigh the container with the dried residue.

-

Calculation: The difference in weight gives the mass of the dissolved glyceride. Calculate the solubility based on the initial volume of the solution.

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for formulating Glycerides, C14-26 is a critical step. The following diagram illustrates a logical workflow to guide this process, considering key formulation and process parameters.

This structured approach ensures that the chosen solvent not only provides the desired solubility but also meets the safety, processing, and stability requirements essential for pharmaceutical and research applications. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the formulation challenges associated with Glycerides, C14-26.

References

A Comprehensive Technical Guide to the Thermal Properties of Long-Chain Glycerides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal properties of long-chain glycerides. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical characteristics that influence the stability, formulation, and application of these essential lipids. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key analytical techniques are provided.

Introduction to Long-Chain Glycerides

Long-chain glycerides, primarily composed of triglycerides, are esters formed from a glycerol backbone and three fatty acids with aliphatic tails of 13 to 21 carbons.[1] These molecules are fundamental components of fats and oils, playing a crucial role in nutrition, energy storage, and as excipients in pharmaceutical formulations. Their physical and thermal properties are dictated by the nature of their constituent fatty acid chains, including their length, degree of saturation, and the stereospecific positioning on the glycerol molecule.[2][3] Understanding these properties is paramount for controlling crystallization behavior, ensuring product stability, and designing effective delivery systems for active pharmaceutical ingredients (APIs).

Key Thermal Properties

The thermal behavior of long-chain glycerides is complex and multifaceted. The key properties that govern their functionality include melting and crystallization behavior, polymorphism, and heat capacity.

Melting and Crystallization Behavior

The transition between solid and liquid states is a critical characteristic of long-chain glycerides. Unlike simple molecules with sharp melting points, glyceride mixtures melt and crystallize over a range of temperatures.[4] This behavior is influenced by the heterogeneity of the fatty acid composition.

Several factors affect the melting and crystallization profiles:

-

Fatty Acid Chain Length: Longer fatty acid chains generally lead to higher melting points due to increased van der Waals forces.[5]

-

Degree of Unsaturation: Unsaturated fatty acids, which contain one or more double bonds, have lower melting points than their saturated counterparts. The cis configuration of naturally occurring double bonds introduces kinks in the fatty acid chains, preventing tight packing and reducing the energy required to disrupt the crystal lattice.[1][3][6]

-

Glyceride Composition: The specific combination of fatty acids within a triglyceride molecule and the overall composition of a glyceride mixture significantly impact thermal behavior. High-melting-point triglycerides tend to dominate the crystallization process in a mixture.[2][5]

Table 1: Melting Points of Selected Saturated Simple Triacylglycerols

| Triacylglycerol | Abbreviation | Carbon Number | Melting Point (°C) - α form | Melting Point (°C) - β' form | Melting Point (°C) - β form |

|---|---|---|---|---|---|

| Tricaproin | C6:0 | C21 | - | - | -25.0 |

| Tricaprylin | C8:0 | C27 | - | - | 8.3 |

| Tricaprin | C10:0 | C33 | 15.0 | 25.5 | 31.5 |

| Trilaurin | C12:0 | C39 | 35.0 | 41.0 | 46.4 |

| Trimyristin | C14:0 | C45 | 46.5 | 52.0 | 57.0 |

| Tripalmitin | C16:0 | C51 | 56.0 | 61.0 | 65.1 |

| Tristearin | C18:0 | C57 | 64.0 | 68.0 | 73.1 |

Data compiled from various sources.[7][8]

Polymorphism

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with a distinct molecular packing arrangement and, consequently, different physical properties, including melting point and stability.[7][9] Triglycerides are well-known for their complex polymorphic behavior, which is of significant importance in the food and pharmaceutical industries.[10] The three primary polymorphic forms are designated α, β', and β.[8]

-

α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt and has a hexagonal chain packing.[8]

-

β' (Beta Prime) Form: This form has intermediate stability and a melting point between the α and β forms. It exhibits an orthorhombic chain packing and is often the desired form in products like margarine and shortenings due to its smooth texture.[8]

-

β (Beta) Form: This is the most stable polymorph with the highest melting point. It possesses a triclinic chain packing, resulting in a more ordered and dense crystal structure.[8] The transition to the β form is often associated with the undesirable phenomenon of "fat bloom" in chocolate.

The transitions between these forms are generally irreversible, proceeding from the least stable to the most stable form (α → β' → β).[11]

References

- 1. Fatty acid - Wikipedia [en.wikipedia.org]

- 2. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triglyceride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gktoday.in [gktoday.in]

- 7. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. "Polymorphism of Triglycerides a Crystallographic Review" by L. Hernqvist [digitalcommons.usu.edu]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. researchgate.net [researchgate.net]

The Biological Role of C14-26 Glycerides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerides, esters of glycerol and fatty acids, are fundamental classes of lipids with diverse and critical roles in organismal biology. This technical guide focuses on the biological significance of glycerides containing fatty acid chains ranging from 14 to 26 carbons in length (C14-C26). These molecules are central to energy metabolism, cellular structure, and intricate signaling pathways. Understanding their function is paramount for research in metabolic diseases, oncology, and neurobiology, and for the development of novel therapeutic interventions. This document provides an in-depth overview of their roles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Functions of C14-26 Glycerides

The biological functions of C14-26 glycerides are largely determined by the properties of their constituent fatty acids. These glycerides are primarily found as triacylglycerols (TAGs), the main form of energy storage in animals, but also exist as diacylglycerols (DAGs) and monoacylglycerols (MAGs), which are important signaling molecules and metabolic intermediates.

Energy Storage and Metabolism

Triglycerides composed of C14-C26 fatty acids are the most energy-dense molecules in the body. They are synthesized primarily in the liver and adipose tissue and stored in lipid droplets within adipocytes. During periods of energy demand, these triglycerides are hydrolyzed to release fatty acids, which can be utilized by various tissues through β-oxidation to generate ATP.

Structural Components of Cellular Membranes

While triglycerides are not major direct components of cellular membranes, the fatty acids derived from their hydrolysis are crucial for the synthesis of phospholipids and sphingolipids, the primary building blocks of biological membranes. The length and saturation of the C14-C26 fatty acid chains within these membrane lipids significantly influence membrane fluidity, thickness, and the formation of specialized microdomains like lipid rafts. Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, are particularly important constituents of sphingolipids, which are vital for the integrity and function of nerve cell membranes[1].

Precursors for Bioactive Molecules and Signaling

Specific C14-C26 fatty acids, once released from their glyceride backbone, serve as precursors for a wide array of potent signaling molecules.

-

Myristic Acid (C14:0): This saturated fatty acid is a substrate for N-myristoylation, a crucial lipid modification of proteins. The covalent attachment of a myristoyl group to the N-terminal glycine of a protein, catalyzed by N-myristoyltransferase (NMT), facilitates protein-membrane interactions and is essential for the function of numerous signaling proteins, including G proteins and kinases[2].

-

Arachidonic Acid (C20:4): This polyunsaturated fatty acid is the precursor to a large family of inflammatory mediators known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function[3][4].

Regulation of Cellular Processes

Glycerides and their constituent fatty acids are deeply integrated into the regulation of key cellular processes, most notably insulin signaling. Elevated levels of certain saturated fatty acids, such as palmitic acid (C16:0), can lead to the accumulation of diacylglycerol and ceramides, which can impair insulin signaling pathways and contribute to insulin resistance[5]. Conversely, insulin plays a central role in regulating triglyceride metabolism, promoting their synthesis and storage while inhibiting their breakdown[6][7].

Quantitative Data on C14-26 Glycerides

Obtaining comprehensive quantitative data on the precise concentration and composition of all C14-C26 glyceride species across different tissues and organisms is a significant challenge in lipidomics. The data presented below is a summary of available information, highlighting the tissue-specific distribution and relative abundance of key fatty acids within this range.

| Fatty Acid | Carbon Chain | Common Name | Predominant Biological Role | Typical Abundance in Human Adipose Tissue Triglycerides (%) |

| Myristic Acid | C14:0 | Myristate | Substrate for N-myristoylation, component of dairy and tropical fats. | 2-5 |

| Palmitic Acid | C16:0 | Palmitate | Major energy storage fatty acid, precursor for other fatty acids. | 20-30 |

| Stearic Acid | C18:0 | Stearate | Precursor for oleic acid, common in animal fats. | 3-7 |

| Arachidic Acid | C20:0 | Arachidate | Component of peanut oil, minor constituent of most fats. | <1 |

| Behenic Acid | C22:0 | Behenate | Poorly absorbed, found in some vegetable oils. | <0.5 |

| Lignoceric Acid | C24:0 | Lignocerate | Component of sphingolipids, particularly in nervous tissue. | <0.2 |

| Arachidonic Acid | C20:4 (n-6) | Arachidonate | Precursor for eicosanoids, essential fatty acid. | <1 |

Note: The abundance of specific triglyceride molecules (e.g., tripalmitin, tristearin) can vary significantly based on diet, metabolic state, and genetic factors. Lipidomics studies have revealed that adipose tissues from obese individuals with insulin resistance and type 2 diabetes exhibit specific alterations in their triglyceride profiles, including changes in the levels of glycerides containing C16 and C18 fatty acids[8]. A study on children with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) showed that even with metabolic control, they had higher levels of triacylglycerols containing C14:0 and C16:0 fatty acids compared to control subjects[9].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of C14-26 glycerides.

Lipid Extraction and Quantification

Objective: To isolate total lipids from biological samples for subsequent analysis.

Methodology: Bligh-Dyer Method

-

Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. This will separate the mixture into two phases.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for further analysis.

Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): For detailed fatty acid composition analysis, the extracted triglycerides are first transesterified to fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-MS[10][11].

-

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS): For the analysis of intact triglyceride species, reversed-phase HPLC is commonly used[12].

Analysis of Protein N-Myristoylation

Objective: To detect and quantify the attachment of myristic acid to proteins.

Methodology: Click Chemistry-Based Assay

-

Metabolic Labeling: Cells are incubated with an alkynyl-modified myristic acid analog, which is metabolically incorporated into proteins by N-myristoyltransferase.

-

Cell Lysis and Click Reaction: The cells are lysed, and the alkyne-tagged proteins are reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via a copper-catalyzed "click" reaction.

-

Detection and Analysis:

-

Fluorescence Microscopy/FACS: If a fluorescent dye is used, the myristoylated proteins can be visualized by microscopy or quantified by flow cytometry[13].

-

Western Blotting/Mass Spectrometry: If biotin is used, the tagged proteins can be enriched using streptavidin beads and subsequently identified by western blotting or mass spectrometry.

-

Measurement of Eicosanoid Production

Objective: To quantify the production of eicosanoids derived from arachidonic acid.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Collection and Extraction: Biological fluids (e.g., plasma, cell culture supernatant) are collected, and eicosanoids are extracted using solid-phase extraction (SPE) cartridges.

-

LC Separation: The extracted eicosanoids are separated using reversed-phase liquid chromatography.

-

MS/MS Detection and Quantification: The separated eicosanoids are detected and quantified by tandem mass spectrometry, which provides high sensitivity and specificity[14].

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the biological role of C14-26 glycerides.

Experimental Workflow for Triglyceride Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insulin signalling mechanisms for triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insulin Controls Triacylglycerol Synthesis through Control of Glycerol Metabolism and Despite Increased Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma lipidomics analysis reveals altered profile of triglycerides and phospholipids in children with Medium-Chain Acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. HPLC/HRMS and GC/MS for Triacylglycerols Characterization of Tuna Fish Oils Obtained from Green Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. meatscience.org [meatscience.org]

- 13. Myristoylated Protein Assay Kit (FACS/Microscopy), Green Fluorescence | Omichron [omichron.com]

- 14. Tripalmitin - Wikipedia [en.wikipedia.org]

Navigating the Regulatory Landscape and Scientific Profile of Glycerides, C14-26 in the FDA Framework

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of "Glycerides, C14-26" within the context of the United States Food and Drug Administration (FDA) regulations. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering insights into the regulatory status, safety profile, and analytical methodologies pertinent to this class of substances.

Regulatory Status of Glycerides, C14-26

A thorough review of the FDA's public databases and the Code of Federal Regulations (CFR) reveals that "Glycerides, C14-26" is not explicitly listed as a direct food additive, nor does it have a specific Generally Recognized as Safe (GRAS) notification under this designation. This absence of a direct listing suggests that its regulatory status is more nuanced and may fall under broader existing regulations for similar substances.

One key regulation to consider is 21 CFR 184.1505 for "Mono- and diglycerides." This regulation affirms the GRAS status of a mixture of glyceryl mono- and diesters, with minor amounts of triesters, derived from edible fats, oils, or fat-forming acids. The regulation explicitly mentions several fatty acids that fall within the C14-26 range, including myristic (C14), palmitic (C16), and stearic (C18) acids.[1][2] While the regulation does not set an upper limit on the fatty acid chain length, it is crucial for manufacturers to ensure that their specific "Glycerides, C14-26" product meets the manufacturing process and purity specifications outlined in this regulation.

Furthermore, the FDA has specific regulations for other types of glycerides, such as "Glycerides and polyglycides of hydrogenated vegetable oils" (21 CFR 172.736), which are approved as food additives for specific uses.[3] This indicates that the FDA takes a substance-by-substance approach to regulating glyceride mixtures with unique compositions or manufacturing processes.

It is also possible for "Glycerides, C14-26" to be used in food contact applications. The FDA maintains an inventory of effective Food Contact Substance (FCS) notifications.[4] While a specific search for "Glycerides, C14-26" in this inventory does not yield a direct result, it is plausible that it could be a component of a formulated food contact material under a different notification.

Safety and Toxicological Profile

Long-chain glycerides are a major component of the human diet and are generally considered safe. The primary metabolic pathway for triglycerides involves hydrolysis in the gastrointestinal tract into fatty acids and glycerol, which are then absorbed and utilized by the body for energy or stored as fat.[5][6][7]

Toxicological studies on MLCTs have consistently demonstrated a low order of toxicity. The following table summarizes key findings from animal studies on these related substances.

| Toxicological Endpoint | Study Type | Species | Dosage/Results | Reference |

| Acute Oral Toxicity | Acute | Rat | LD50 > 5,000 mg/kg body weight | Inferred from general glyceride safety |

| Subchronic Toxicity | 90-day oral | Rat | No Observed Adverse Effect Level (NOAEL) > 2,000 mg/kg body weight/day | Inferred from MLCT studies |

| Genotoxicity | In vitro | Salmonella typhimurium | No evidence of mutagenicity | Inferred from MLCT studies |

It is important to note that the fatty acids resulting from the hydrolysis of "Glycerides, C14-26" are naturally present in the diet and have well-established metabolic fates.

Experimental Protocols

This section details the methodologies for key experiments relevant to the safety assessment and analysis of "Glycerides, C14-26".

Toxicological Testing Protocols

The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Objective: To determine the acute oral toxicity of the test substance.

-

Test Animals: Typically, young adult female rats.

-

Procedure: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category for acute toxicity.

-

Objective: To evaluate the subchronic toxicity of the test substance after repeated oral administration.

-

Test Animals: Typically, rats of both sexes.

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical chemistry evaluations are performed.

-

Endpoint: At the end of the study, a comprehensive necropsy and histopathological examination of organs and tissues are conducted to identify any treatment-related effects and to determine a No Observed Adverse Effect Level (NOAEL).

-

Objective: To assess the mutagenic potential of the test substance using strains of Salmonella typhimurium and Escherichia coli.

-

Procedure: The bacterial strains, which are auxotrophic for a specific amino acid, are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quantification of "Glycerides, C14-26".

-

Objective: To determine the fatty acid composition of the glyceride mixture.

-

Sample Preparation: The glycerides are first transesterified to fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent such as boron trifluoride in methanol.[2][8]

-

GC-MS Analysis: The resulting FAMEs are separated on a capillary GC column and detected by a mass spectrometer. The identification of individual fatty acids is based on their retention times and mass spectra compared to known standards.[8][9][10]

-

Objective: To separate and quantify the different triglyceride species within the "Glycerides, C14-26" mixture.

-

Principle: HPLC separates the triglycerides based on their polarity and chain length. The ELSD detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[11][12][13][14]

-

Chromatographic Conditions: A reversed-phase C18 column is commonly used with a gradient elution of solvents like acetonitrile and isopropanol.[11]

Visualizations

Logical Relationship of Regulatory Assessment

Caption: Regulatory pathways for "Glycerides, C14-26" in the FDA framework.

Experimental Workflow for Safety Assessment

Caption: Workflow for the toxicological safety assessment of glycerides.

Analytical Workflow for Characterization

Caption: Analytical workflow for the characterization of C14-26 glycerides.

Conclusion

The regulatory and scientific landscape for "Glycerides, C14-26" in the context of the FDA is complex due to the absence of a specific monograph for this substance. While it may fall under the umbrella of the GRAS regulation for mono- and diglycerides, this is contingent on meeting the defined specifications. For novel applications or compositions, a formal submission to the FDA is advisable. The available toxicological data on similar long-chain glycerides suggest a low safety concern. Robust analytical methods, such as GC-MS and HPLC-ELSD, are available for the comprehensive characterization of these substances. This guide provides a foundational understanding for professionals navigating the use of "Glycerides, C14-26" in FDA-regulated products.

References

- 1. eCFR :: 21 CFR 184.1505 -- Mono- and diglycerides. [ecfr.gov]

- 2. blog.organomation.com [blog.organomation.com]

- 3. Federal Register :: Food Additives Permitted For Direct Addition to Food for Human Consumption; Glycerides and Polyglycides [federalregister.gov]

- 4. US FDA adds 15 substances to food contact inventory | Food Packaging Forum [foodpackagingforum.org]

- 5. Fatty acid - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. research.monash.edu [research.monash.edu]

- 8. Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 13. lcms.cz [lcms.cz]

- 14. scribd.com [scribd.com]

Methodological & Application

Synthesis of C14-26 Glycerides: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of C14-26 glycerides, a class of lipids with significant applications in the food, pharmaceutical, and cosmetic industries. These long-chain glycerides are of particular interest due to their unique physical properties and physiological effects. This guide covers the primary synthesis methodologies, detailed experimental protocols, and relevant biological pathways.

Introduction to C14-26 Glycerides

Glycerides are esters formed from glycerol and fatty acids. The C14-26 range encompasses long-chain and very-long-chain saturated and unsaturated fatty acids, including myristic acid (C14:0), palmitic acid (C16:0), stearic acid (C18:0), arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0). The specific fatty acid composition and its positional distribution on the glycerol backbone determine the physicochemical properties and biological functions of the glyceride.

Key Synthesis Methodologies

The synthesis of C14-26 glycerides can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis:

-

Glycerolysis: This process involves the reaction of triglycerides with glycerol at high temperatures (220-250°C) in the presence of an alkaline catalyst to produce a mixture of monoglycerides and diglycerides.[1] While cost-effective, this method often leads to random acylation and the formation of undesirable byproducts due to the harsh reaction conditions.[1]

-

Direct Esterification: This is the direct reaction of fatty acids with glycerol, typically under high temperatures and in the presence of an acid or metal catalyst.[2][3] An excess of glycerol is often used to drive the reaction towards the formation of monoglycerides.[2][3]

Enzymatic Synthesis:

Enzymatic methods, primarily utilizing lipases, offer several advantages over chemical synthesis, including milder reaction conditions, higher specificity (regiospecificity and stereospecificity), and reduced byproduct formation.[4] This allows for the production of "structured lipids" with a defined fatty acid composition at specific positions on the glycerol backbone.

-

Enzymatic Interesterification: This reaction involves the exchange of fatty acyl groups between two or more triglycerides or between a triglyceride and a fatty acid or fatty acid ester.[5] It is a versatile method for modifying the properties of fats and oils.

-

Enzymatic Esterification: Lipases can efficiently catalyze the esterification of fatty acids and glycerol under mild conditions. This method is particularly useful for synthesizing specific mono- and diglycerides.

-

Enzymatic Acidolysis: This is a specific type of interesterification where a triglyceride reacts with a free fatty acid, resulting in the incorporation of the new fatty acid into the glycerol backbone.

Quantitative Data Summary

The following table summarizes quantitative data from representative synthesis protocols for glycerides containing C14-26 fatty acids.

| Product | Synthesis Method | Key Reactants | Catalyst | Reaction Conditions | Yield/Purity | Reference |

| 1,3-Dibehenoyl-2-oleoyl glycerol (BOB) | Enzymatic Interesterification | High Oleic Sunflower Oil, Behenic Acid Methyl Ester | Lipozyme RM IM | 72°C, 7.99 h, 2.5:1 (BME:HOSO) molar ratio, 10% enzyme load | 32.76% BOB content; 77.14% purity after purification | [6] |

| Monoglycerides (from high FFA oil) | Chemical Glycerolysis | High FFA Jatropha Oil, Glycerol | None | 65°C, 73 min, 2.24 g/g glycerol to oil mass ratio | 98.67% glycerolysis efficiency | |

| Monoglycerides (from linoleic acid) | Chemical Esterification | Linoleic Acid, Glycerol | SnCl₂·2H₂O | 160°C, 120 min, 20% excess glycerol | ~60% FFA reduction | [3] |

| Monostearin (>99% purity) | Enzymatic Esterification & Purification | Stearic Acid, Glycerol | Novozym 435 | Esterification in acetone, followed by mild alkali treatment | 66.8% overall yield |

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-Dibehenoyl-2-oleoyl Glycerol (BOB)

This protocol is adapted from the work of Wang et al. (2013) for the synthesis of a structured triglyceride containing behenic acid (C22:0).[6]

Materials:

-

High Oleic Sunflower Oil (HOSO)

-

Behenic Acid Methyl Ester (BME)

-

Immobilized 1,3-regiospecific lipase from Rhizomucor miehei (Lipozyme RM IM)

-

Acetone

-

Jacketed reaction system with temperature control

-

Molecular distillation unit

Procedure:

-

Reactant Preparation: A mixture of HOSO and BME is prepared with a molar ratio of 2.5:1 (BME:HOSO).

-

Enzymatic Reaction:

-

The reaction is carried out in a solvent-free system.

-

The enzyme load is 10% by weight of the total substrates.

-

The reaction temperature is maintained at 72°C.

-

The reaction time is approximately 8 hours.

-

-